Cas no 936249-45-5 (Benzoic acid, 2-(3-piperidinyl)-)

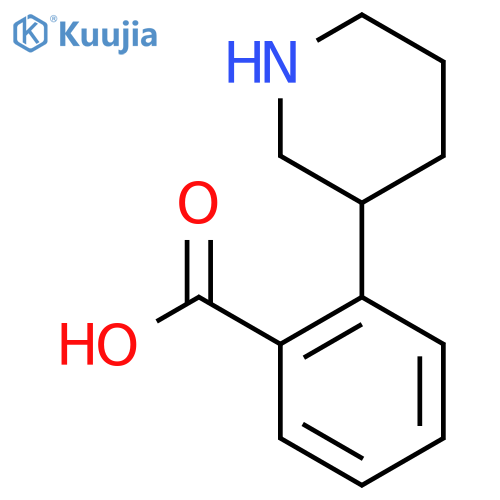

936249-45-5 structure

商品名:Benzoic acid, 2-(3-piperidinyl)-

CAS番号:936249-45-5

MF:C12H15NO2

メガワット:205.253003358841

MDL:MFCD24494324

CID:4786213

Benzoic acid, 2-(3-piperidinyl)- 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2-(3-piperidinyl)-

- 2-piperidin-3-ylbenzoic acid

- 2-(3-Piperidinyl)benzoic acid

- 2-(piperidin-3-yl)benzoic acid

-

- MDL: MFCD24494324

- インチ: 1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15)

- InChIKey: BAWNTPWIVXZYLH-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=CC=CC=1C1CNCCC1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 230

- トポロジー分子極性表面積: 49.3

- 疎水性パラメータ計算基準値(XlogP): -0.7

Benzoic acid, 2-(3-piperidinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 176084-5g |

2-(3-Piperidinyl)benzoic acid |

936249-45-5 | 5g |

$1260.00 | 2023-09-10 | ||

| Matrix Scientific | 176084-1g |

2-(3-Piperidinyl)benzoic acid |

936249-45-5 | 1g |

$540.00 | 2023-09-10 | ||

| Matrix Scientific | 176084-10g |

2-(3-Piperidinyl)benzoic acid |

936249-45-5 | 10g |

$1764.00 | 2023-09-10 |

Benzoic acid, 2-(3-piperidinyl)- 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

936249-45-5 (Benzoic acid, 2-(3-piperidinyl)-) 関連製品

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量